molecular formula C16H16N4O5 B2734742 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034575-03-4

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2734742
CAS RN: 2034575-03-4
M. Wt: 344.327
InChI Key: BEYPEKUJCALVJR-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .


Chemical Reactions Analysis

Amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .


Physical And Chemical Properties Analysis

DMTMM is a solid at 20°C, and it’s hygroscopic and heat sensitive . It’s soluble in methanol .

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling DMTMM .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging , indicating potential future applications in this area.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-22-10-6-4-5-9-7-11(25-13(9)10)14(21)17-8-12-18-15(23-2)20-16(19-12)24-3/h4-7H,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPEKUJCALVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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